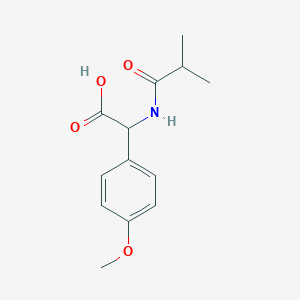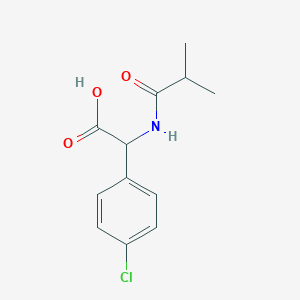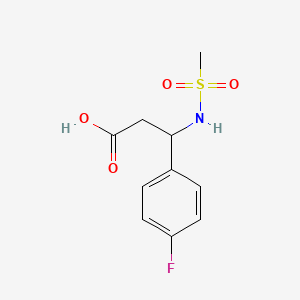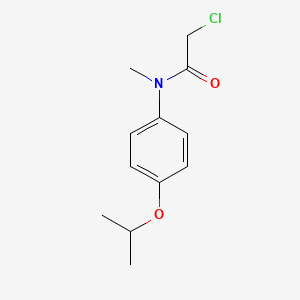
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid, also known as CPA, is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and has a molecular weight of 281.75 g/mol. CPA has been extensively studied for its potential use in treating various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the inhibition of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain, swelling, and redness. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in animal models of arthritis and asthma. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the complex nature of inflammatory diseases in humans. Animal models may not fully replicate the human disease, and the effects of this compound may differ in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the development of novel delivery systems for this compound, such as nanoparticles or liposomes. Additionally, research could focus on the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce this compound. The yield of this reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has been extensively studied for its potential use in treating various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. It has been shown to inhibit the production of prostaglandins, which are responsible for causing inflammation in the body. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(propanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-9(14)13-10(11(15)16)7-3-5-8(12)6-4-7/h3-6,10H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDNCAANKWHITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)


![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
